Dichloronitromethane
Overview
Description
Dichloronitromethane is an organic compound with the chemical formula CHCl₂NO₂. It is a member of the halonitromethane group, which are known for their presence as disinfection byproducts in drinking water. These compounds are formed during the chlorination process used for water disinfection and have been identified as potential environmental pollutants .
Mechanism of Action
Dichloronitromethane, also known as Methane, dichloronitro-, is a chemical compound with the formula CHCl₂NO₂ . It is a synthetic substance and is considered a potential groundwater pollutant .
Target of Action
It is known to be a metabolite of chloropicrin in soil and groundwater .
Mode of Action
It is a chemical transformation product
Biochemical Pathways
As a metabolite of chloropicrin, it may be involved in the biochemical pathways related to chloropicrin’s action .
Pharmacokinetics
It is known to have a potential for particle-bound transport .
Result of Action
It is known to be a possible groundwater pollutant , indicating that it may have environmental impacts.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its potential for particle-bound transport suggests that it may be influenced by the presence of particles in the environment . .
Preparation Methods
Dichloronitromethane can be synthesized through various methods. One common synthetic route involves the chlorination of nitromethane. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions. The reaction proceeds as follows:
CH3NO2+2Cl2→CHCl2NO2+2HCl
Industrial production methods for this compound are not extensively documented, but it is primarily produced as a byproduct during the chlorination of organic compounds in water treatment processes .
Chemical Reactions Analysis
Dichloronitromethane undergoes several types of chemical reactions, including:
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Hydrolysis: : The nitro group can undergo hydrolysis in aqueous solutions to form nitrite ions and other products.
CHCl2NO2+H2O→CHCl2OH+HNO2
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Reduction: : The nitro group can be reduced to various functional groups such as hydroxylamine or amine under appropriate reducing conditions.
CHCl2NO2+6H→CHCl2NH2+2H2O
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Substitution: : The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Scientific Research Applications
Dichloronitromethane has several scientific research applications:
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Organic Synthesis: : It serves as a versatile building block in organic synthesis due to the presence of both nitro and dichloro functional groups. Researchers use it in the synthesis of various organic compounds, including heterocycles, pharmaceuticals, and functional materials.
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Solvent Applications: : this compound exhibits good solvency properties for various organic compounds, including polymers, dyes, and some inorganic salts. its limited availability and potential toxicity restrict its widespread use as a solvent.
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Nitrating Agent: : The presence of the nitro group makes it a potential nitrating agent, particularly for aromatic compounds.
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Environmental Impact Studies: : It is studied for its environmental fate, ecotoxicity, and potential as a groundwater pollutant .
Comparison with Similar Compounds
Dichloronitromethane is part of the halonitromethane group, which includes compounds such as:
- Chloronitromethane (CH₂ClNO₂)
- Trichloronitromethane (CCl₃NO₂)
- Bromonitromethane (CH₂BrNO₂)
- Dibromonitromethane (CHBr₂NO₂)
- Tribromonitromethane (CBr₃NO₂)
Compared to its analogs, this compound is unique due to its specific combination of two chlorine atoms and one nitro group. This combination imparts distinct reactivity and properties, making it useful in specific synthetic and research applications .
Properties
IUPAC Name |
dichloro(nitro)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYLLBGLKGFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221387 | |
Record name | Methane, dichloronitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7119-89-3 | |
Record name | Dichloronitromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7119-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methane, dichloronitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane, dichloronitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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